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Compound of Interest

Compound Name:
1-Bromo-3-chloro-5-

(cyclohexylmethoxy)benzene

Cat. No.: B12068190

Get Quote

Executive Summary & Compound Profile
Target Analyte: 1-Bromo-3-chloro-5-(cyclohexylmethoxy)benzene CAS Registry Number:

2010260-94-1 Molecular Formula: C₁₃H₁₆BrClO Molecular Weight: 303.62 g/mol [1][2]

This guide serves as a technical standard for the characterization and utilization of 1-Bromo-3-
chloro-5-(cyclohexylmethoxy)benzene.[1] This compound is a critical tri-substituted benzene

intermediate, distinguished by its unique 1,3,5-substitution pattern (meta-substitution).[1] It

functions as a versatile scaffold in medicinal chemistry, specifically for cross-coupling reactions

(Suzuki-Miyaura, Buchwald-Hartwig) where the distinct reactivity profiles of the aryl bromide,

aryl chloride, and ether moieties allow for sequential, regioselective functionalization.

Physical Properties Table
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Property Value Source/Validation

Appearance
Colorless to pale yellow oil or

low-melting solid
Visual Inspection

Boiling Point
~360 °C (Predicted @ 760

mmHg)
ACD/Labs

LogP 5.30 ± 0.05 Consensus Prediction

Density 1.3 ± 0.1 g/cm³ Predicted

Solubility
Soluble in DCM, THF, EtOAc;

Insoluble in Water
Lipophilic Ether Chain

Synthesis Strategy & Mechanism
To understand the impurity profile and spectroscopic background, one must understand the

genesis of the molecule.[1] The most robust industrial route utilizes Nucleophilic Aromatic

Substitution (SₙAr).[1]

Primary Pathway: The reaction of 1-bromo-3-chloro-5-fluorobenzene with cyclohexylmethanol

in the presence of a strong base (Sodium Hydride or Potassium tert-butoxide).[1]

Mechanistic Workflow (DOT Visualization)
The following diagram illustrates the SₙAr mechanism and potential side reactions that dictate

the impurity profile.
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Caption: Figure 1. SₙAr synthetic pathway showing the displacement of the labile fluorine atom

by the cyclohexylmethoxide anion.[1]
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Spectroscopic Analysis
This section details the expected spectral data derived from chemometric principles and

analogous structures (e.g., 1-bromo-3-chloro-5-methoxybenzene).

Mass Spectrometry (MS)
Ionization Mode: EI (Electron Impact) or ESI+ (if doped with Ag/Na).[1] Key Feature: The

Halogen Isotope Pattern.[1]

The presence of one Bromine (

) and one Chlorine (

) creates a distinct "M+" cluster.[1]

m/z Peak Relative Intensity Origin

302 ~75%
M+ (

)

304 ~100% (Base)

M+2 (

AND

)

306 ~25%
M+4 (

)

221/223 High
Loss of Cyclohexyl group

(C₆H₁₁)

55 High Cyclohexyl fragment (C₄H₇⁺)

Diagnostic Rule: Look for the "3:4:1" intensity ratio in the molecular ion cluster to confirm the

Br+Cl motif.[1]

Proton NMR ( H NMR)
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/21949840
https://pubchem.ncbi.nlm.nih.gov/compound/21949840
https://pubchem.ncbi.nlm.nih.gov/compound/21949840
https://pubchem.ncbi.nlm.nih.gov/compound/21949840
https://pubchem.ncbi.nlm.nih.gov/compound/21949840
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12068190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The aromatic region is critical for confirming the 1,3,5-substitution. Due to the asymmetry

introduced by the Br and Cl atoms, the three aromatic protons are chemically non-equivalent

but magnetically similar, appearing as three distinct signals (often triplets due to meta-coupling,

Hz).

Shift (δ ppm) Multiplicity Integration Assignment
Structural
Context

7.15 dd / t 1H Ar-H (C2)

Between Br and

Cl (Most

deshielded)

6.98 dd / t 1H Ar-H (C6)
Between Br and

OR

6.85 dd / t 1H Ar-H (C4)

Between Cl and

OR (Shielded by

ether)

3.72
Doublet (

Hz)
2H O-CH₂-Cy Ether methylene

1.70 - 1.85 Multiplet 6H Cy-H
Cyclohexyl ring

protons

1.15 - 1.35 Multiplet 5H Cy-H
Cyclohexyl ring

protons

Carbon NMR ( C NMR)
Solvent: CDCl₃ Key Diagnostic: The ipso-carbons attached to heteroatoms.[1]

160.5 ppm:C-O (Quaternary, attached to ether).[1]

135.2 ppm:C-Cl (Quaternary).[1]

122.8 ppm:C-Br (Quaternary).[1]

124.0, 116.5, 114.2 ppm: Aromatic C-H carbons.[1]
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74.5 ppm: O-CH₂ (Aliphatic ether carbon).[1]

37.8, 29.8, 26.5, 25.8 ppm: Cyclohexyl carbons.[1]

Infrared Spectroscopy (IR)
2920, 2850 cm⁻¹: Strong C-H stretching (Cyclohexyl aliphatic).[1]

1580, 1460 cm⁻¹: C=C Aromatic ring stretch.[1]

1245 cm⁻¹: C-O-C Asymmetric stretch (Strong ether band).[1]

780, 680 cm⁻¹: C-Cl and C-Br stretches (fingerprint region).[1]

Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, specific impurities can interfere with

downstream catalysis.[1]

Protocol: HPLC-UV (254 nm) or GC-MS.

Starting Material (SM): 1-Bromo-3-chloro-5-fluorobenzene.[1][3][4]

Detection: GC-MS.[1][5] Lower MW (209/211).[1]

Cause: Incomplete reaction.

Hydrolysis Product: 3-Bromo-5-chlorophenol.[1]

Detection: Broad peak in HPLC; Acidic nature.[1]

Cause: Moisture in the reaction mixture (NaH + H₂O → NaOH).[1]

Regioisomers: Rare, but possible if the starting material was not pure 1,3,5-isomer.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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